5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group and a pyrimidine ring, which are connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common method is the condensation of 2-chlorobenzaldehyde with barbituric acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-leprosy and antituberculotic activities
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, its anti-leprosy activity is attributed to its ability to inhibit the growth of Mycobacterium leprae by interfering with essential metabolic pathways . The compound may also interact with enzymes involved in nucleic acid synthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(4-Chlorophenyl)methylidene-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
CAS No. |
42485-27-8 |
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Molecular Formula |
C11H8ClN3O2 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylideneamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8ClN3O2/c12-8-4-2-1-3-7(8)5-13-9-6-14-11(17)15-10(9)16/h1-6H,(H2,14,15,16,17) |
InChI Key |
SZJQYVOIDZFXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CNC(=O)NC2=O)Cl |
Origin of Product |
United States |
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